8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-C]pyrimidine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This compound is classified under the triazolo-pyrimidine family, which includes various derivatives that exhibit significant biological activities. Its unique structure allows it to interact with biological targets, making it a candidate for further research in pharmacology.
The compound is identified by the Chemical Abstracts Service number 1254710-16-1. It falls under the broader classification of heterocyclic compounds, specifically within the triazolo[1,5-C]pyrimidine category. This classification is significant as it indicates the compound's potential for diverse biological interactions due to its structural properties.
The synthesis of 8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-C]pyrimidine typically involves several key steps:
The molecular structure of 8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-C]pyrimidine can be described as follows:
The presence of these substituents contributes to its unique chemical properties and potential biological activity.
Chemical reactions involving 8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-C]pyrimidine include:
The mechanism of action for 8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-C]pyrimidine is primarily linked to its interaction with specific biological targets:
The physical and chemical properties of 8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-C]pyrimidine are critical for its application:
These properties are vital for determining suitable formulations for therapeutic use.
8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-C]pyrimidine has several applications in scientific research:
The [1,2,4]triazolo[1,5-c]pyrimidine scaffold is a nitrogen-rich bicyclic heterocycle characterized by a bridge-headed nitrogen atom and fused triazole-pyrimidine rings. This architecture confers exceptional versatility in drug design due to its:
Table 1: Biological Activities of Representative [1,2,4]Triazolo[1,5-c]Pyrimidine Derivatives
Compound | Biological Activity | Target/Mechanism | Ref |
---|---|---|---|
WO2020052631A1 derivatives | Anticancer (renal, NSCLC, breast, prostate) | Tyrosine kinase inhibition (Axl, UFO) | [2] |
5c, 5e | Anticonvulsant | GABAA1 positive modulation | [4] |
Hybrid 23 | Anti-influenza | PA-PB1 polymerase interaction disruption | [9] |
Di-substituted derivatives | Anti-tubercular | Mycobacterium tuberculosis inhibition | [8] |
This scaffold’s pharmaceutical relevance is evidenced by its presence in compounds targeting adenosine receptors (anticonvulsants) [4], RNA-dependent RNA polymerase (anti-influenza agents) [9], and receptor tyrosine kinases (anticancer agents) [2] [7]. The target compound, 8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-c]pyrimidine, strategically incorporates halogen and aryl substituents to optimize target engagement and physicochemical properties.
Halogen atoms and methoxy groups serve distinct yet complementary roles in optimizing triazolopyrimidine bioactivity:
Lipophilicity enhancement: Log P increases improve membrane permeability, crucial for intracellular targets (e.g., kinases in anticancer derivatives) [7].
Methoxy Group Contributions:
Table 2: Impact of Substituents on Triazolopyrimidine Properties
Position | Substituent | Key Effects | Example Targets |
---|---|---|---|
C2 | 4-Methoxyphenyl | π-Stacking, solubility ↑, metabolic stability ↑ | Kinases, GABAA |
C7 | Chloro | Halogen bonding, electron-withdrawing effect, lipophilicity ↑ | Polymerases, kinases |
C8 | Bromo | Steric hindrance, metabolic stability ↑↑, halogen bonding | Tubercular targets, kinases |
The evolution of bromo-chloro-aryl triazolopyrimidines reflects progressive refinements in synthetic methodology and target engagement:
Early Herbicidal Applications:Initial derivatives (e.g., alkoxy-triazolopyrimidine sulfonamides) featured chloro/bromo substitutions for herbicidal activity. Key innovations included halogen-directed regioselective coupling at C5/C7 positions, enabling potent acetolactate synthase (ALS) inhibition [10].
Synthetic Methodology Advancements:
Crystallographic characterization: X-ray studies (e.g., C20H18N4O4) confirmed planar geometry and halogen-mediated crystal packing, enabling rational design [6].
Modern Therapeutic Applications:
The target compound integrates these historical learnings, positioning bromo and chloro substituents at C8 and C7 for covalent and non-covalent interactions, while the 4-methoxyphenyl group at C2 enhances both target affinity and drug-like properties.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9